tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the indoline core .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group back to the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of the hydroxymethyl group.
Substitution: Introduction of various functional groups on the indoline ring.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its biological activity.
Biological Studies: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate involves its interaction with biological targets such as enzymes and receptors. The indoline core can bind to multiple receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indoline core but different substituents, leading to distinct biological activities.
tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Another compound with a tert-butyl group and hydroxymethyl group, but with a piperazine core instead of indoline.
Uniqueness: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is unique due to its specific combination of the indoline core, hydroxymethyl group, and tert-butyl group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNQSCDMKNYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383307 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172647-87-9 |
Source
|
Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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